Phosphine, 1-propynyl-

Description

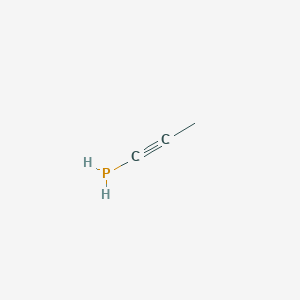

Structure

2D Structure

3D Structure

Properties

CAS No. |

133672-84-1 |

|---|---|

Molecular Formula |

C3H5P |

Molecular Weight |

72.05 g/mol |

IUPAC Name |

prop-1-ynylphosphane |

InChI |

InChI=1S/C3H5P/c1-2-3-4/h4H2,1H3 |

InChI Key |

LTSBDKOJZYPQGD-UHFFFAOYSA-N |

SMILES |

CC#CP |

Canonical SMILES |

CC#CP |

Other CAS No. |

133672-84-1 |

Synonyms |

Phosphine, 1-propynyl- |

Origin of Product |

United States |

Coordination Chemistry of Phosphine, 1 Propynyl in Transition Metal Complexes

Ligand Design Principles and Electronic/Steric Parameter Tuning

The design of phosphine (B1218219) ligands is a cornerstone of modern coordination chemistry and catalysis, as the properties of the metal center can be finely tuned by modifying the substituents on the phosphorus atom. manchester.ac.uk For ligands based on the 1-propynylphosphine scaffold, R₂P(C≡C-CH₃), the substituents (R) and the 1-propynyl group itself dictate the ligand's electronic and steric character, which in turn governs its coordination behavior.

Influence of Substituents on Coordination Behavior

The coordination behavior of a 1-propynylphosphine ligand is highly dependent on the nature of the other two substituents (R groups) on the phosphorus atom. These groups can be alkyl, aryl, or other functional moieties, and their variation allows for the precise modulation of the ligand's properties.

Aryl Substituents (e.g., Phenyl) : When R is a phenyl group, as in diphenyl(1-propynyl)phosphine, the aromatic rings can engage in π-stacking interactions and influence the solubility of the resulting metal complex. Electron-donating or electron-withdrawing groups on these aryl rings can further tune the electronic properties of the phosphorus center. ucla.edu

Alkyl Substituents (e.g., Cyclohexyl, tert-butyl) : Replacing aryl groups with bulky alkyl groups like cyclohexyl (Cy) or tert-butyl (tBu) significantly increases the steric hindrance around the metal center. This can promote the formation of low-coordinate complexes and influence the selectivity of catalytic reactions. researchgate.net

Functional Groups : The incorporation of functional groups into the R substituents can introduce secondary coordination sites or alter the ligand's solubility. For example, sulfonated aryl groups can render the corresponding metal complexes water-soluble.

The interplay between the fixed 1-propynyl group and the variable R groups allows for the creation of a library of ligands with a wide range of properties tailored for specific applications.

Role of Steric Bulk and Cone Angles in Coordination

The steric properties of phosphine ligands are a critical factor in determining the stability, geometry, and reactivity of their metal complexes. rsc.org The most widely used metric for quantifying steric bulk is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. wikipedia.orglibretexts.org

While specific experimental cone angle data for 1-propynylphosphine derivatives are not widely documented, the contribution of the 1-propynyl group can be inferred from its linear geometry. This group is sterically undemanding compared to bulky alkyl or branched substituents. Consequently, a ligand such as diphenyl(1-propynyl)phosphine would be expected to have a smaller cone angle than triphenylphosphine (B44618) (145°) or tricyclohexylphosphine (B42057) (170°). The primary steric bulk would arise from the other two substituents on the phosphorus atom. researchgate.net

The cone angle has a profound impact on coordination chemistry:

Coordination Number : Ligands with large cone angles tend to form complexes with lower coordination numbers, as they occupy a significant portion of the metal's coordination sphere. libretexts.org

Dissociation Equilibria : Bulky phosphines often exhibit more facile ligand dissociation, which can be crucial for creating vacant coordination sites in catalytic cycles.

Selectivity : In catalysis, the steric profile of the ligand can control the regioselectivity and stereoselectivity of a reaction by influencing the geometry of the transition state. rsc.org

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| PH₃ | 87 |

| P(OCH₃)₃ | 107 |

| P(CH₃)₃ | 118 |

| P(C₆H₅)₃ (Triphenylphosphine) | 145 |

| P(C₆H₁₁)₃ (Tricyclohexylphosphine) | 170 |

| P(tBu)₃ | 182 |

| (Aryl)₂P(1-propynyl) | Estimated < 145 |

Impact of Electronic Properties (e.g., σ-donation, Lewis acidity) on Metal Coordination

The electronic nature of a phosphine ligand is defined by its ability to act as a σ-donor (Lewis base) through its phosphorus lone pair and potentially as a π-acceptor. manchester.ac.uk The 1-propynyl group, containing sp-hybridized carbon atoms, is more electronegative than sp² or sp³ hybridized carbons. This makes the 1-propynyl group electron-withdrawing, which reduces the electron density on the phosphorus atom.

This electronic influence has several key consequences:

σ-Donation : A 1-propynylphosphine ligand is expected to be a weaker σ-donor compared to analogous trialkylphosphines. This reduced basicity affects the strength of the metal-phosphorus bond.

π-Acceptance : While phosphines are generally not strong π-acceptors, the presence of the alkyne's π* orbitals could allow for some degree of π-backbonding from electron-rich metal centers.

The electronic properties of phosphine ligands are often probed experimentally by infrared (IR) spectroscopy of their corresponding metal carbonyl complexes, such as [Ni(CO)₃(L)]. nih.gov A stronger σ-donating ligand increases the electron density on the metal, leading to increased backbonding to the CO ligands and a decrease in the ν(CO) stretching frequency. For a 1-propynylphosphine ligand, a higher ν(CO) frequency would be expected compared to a trialkylphosphine complex, indicating weaker net electron donation. libretexts.org

| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ in [Ni(CO)₃(L)] | Relative σ-Donation Strength |

|---|---|---|

| P(tBu)₃ | 2056.1 | Very Strong |

| P(C₆H₁₁)₃ | 2056.4 | Strong |

| P(CH₃)₃ | 2064.1 | Moderate |

| P(C₆H₅)₃ | 2068.9 | Weak |

| P(OCH₃)₃ | 2079.7 | Very Weak (π-acidic) |

| P(CF₃)₃ | 2110.8 | Extremely Weak (Strongly π-acidic) |

Formation and Structural Elucidation of Metal-Phosphine Complexes

Phosphine, 1-propynyl- and its derivatives form complexes with a wide variety of transition metals, typically by coordinating through the phosphorus lone pair. The synthesis usually involves the reaction of the phosphine ligand with a suitable metal precursor, such as a metal halide or a complex with labile ligands. nih.gov

Coordination Modes to Transition Metals (e.g., Pd, Pt, Rh, Au, Cu)

The primary coordination mode for 1-propynylphosphine ligands is monodentate, binding to a single metal center through a σ-bond formed from the phosphorus lone pair. This is the typical behavior for phosphine ligands in complexes with palladium, platinum, rhodium, gold, and copper. nih.gov

However, the presence of the alkyne functionality introduces the possibility of more complex coordination behaviors:

η¹-Coordination : The standard coordination mode through the phosphorus atom.

Bridging Coordination : The ligand could bridge two metal centers, with the phosphorus atom binding to one metal and the alkyne's π-system coordinating to the second. psgcas.ac.in

η²-Alkyne Coordination : In some cases, particularly with electron-deficient metal centers, the alkyne C≡C triple bond might coordinate to the metal in a side-on fashion, leading to a bidentate P,η²-C≡C chelate. This type of interaction is more common for alkynes as standalone ligands but remains a possibility for functionalized phosphines. psgcas.ac.in

The specific coordination mode adopted depends on factors such as the electronic properties of the metal, the steric environment, and the reaction conditions. Structural elucidation of these complexes relies heavily on techniques like single-crystal X-ray diffraction and multinuclear NMR spectroscopy (especially ³¹P NMR).

P,N-Hybrid Ligands in Coordination Chemistry

There is growing interest in designing multidentate ligands that contain both soft (phosphine) and hard (amine) donor atoms. nih.govresearchgate.net A 1-propynylphosphine moiety can be incorporated into a larger molecular framework that also contains a nitrogen donor, such as a pyridine (B92270) or imidazole (B134444) ring, to create a P,N-hybrid ligand. nih.gov

These P,N-ligands offer several advantages:

Chelation : They can form stable chelate rings with a metal center, enhancing the thermodynamic stability of the complex.

Hemilability : The difference in bonding strength between the soft phosphorus and hard nitrogen atoms can lead to hemilabile behavior. The weaker M-N bond can dissociate to open a coordination site for a substrate during a catalytic cycle, and then re-coordinate to stabilize the complex. nih.gov

Electronic Asymmetry : The presence of two different donor atoms creates an electronically asymmetric environment at the metal center, which can be beneficial for controlling reactivity and selectivity in catalysis. chemrxiv.org

The synthesis of such ligands allows for the combination of the unique electronic properties of the 1-propynylphosphine with the versatile coordination chemistry of nitrogen-based heterocycles. researchgate.net

Research on the Coordination Chemistry of Phosphine, 1-propynyl- in Porous Materials Appears Limited

Despite a thorough search of scientific literature, detailed research findings on the coordination chemistry of the specific compound "Phosphine, 1-propynyl-" within the microenvironments of Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs) are not presently available.

While the broader field of incorporating phosphine ligands into these porous materials is an active area of research, specific studies detailing the confinement effects and support systems for 1-propynylphosphine could not be identified. The requested article, which was to be structured around the specific coordination chemistry of this compound in transition metal complexes confined within MOFs and MOCs, cannot be generated with the required scientific accuracy and depth due to this absence of specific data in the public domain.

Research into the confinement of phosphines within MOFs and MOCs is a promising area for catalysis and materials science. These porous materials can act as "nanoreactors," influencing the behavior of encapsulated molecules. The general principles of this field involve:

Site Isolation: MOFs and MOCs can isolate individual catalytic sites, preventing catalyst deactivation through dimerization or aggregation.

Substrate Selectivity: The pore size and functionality of the framework can control which molecules can access the active catalytic sites, leading to enhanced selectivity.

Modified Reactivity: The constrained environment within the pores can alter the electronic and steric properties of the phosphine ligand and its metal complex, potentially leading to novel reactivity and catalytic pathways.

Scientists have successfully incorporated various phosphine-containing ligands into the structure of MOFs and MOCs, either as part of the framework's building blocks or through post-synthetic modification. These materials have shown potential in a range of catalytic applications.

However, the specific chemical properties and reactivity of the 1-propynyl- group attached to the phosphorus atom would significantly influence its coordination behavior and the subsequent properties of its metal complexes within a confined environment. Without dedicated studies on "Phosphine, 1-propynyl-," any discussion on its role in MOFs and MOCs would be purely speculative and would not meet the standards of a scientifically accurate article.

Further experimental research is required to explore the synthesis, characterization, and catalytic applications of transition metal complexes of "Phosphine, 1-propynyl-" within MOFs and MOCs to provide the necessary data for a comprehensive analysis as requested.

Information regarding "Phosphine, 1-propynyl-" in Catalytic Applications is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search for the chemical compound "Phosphine, 1-propynyl-" and its applications in various catalytic processes, it has been determined that there is a significant lack of available information within the public domain. The requested article, focusing on the catalytic applications of "Phosphine, 1-propynyl-" and its transition metal complexes, cannot be generated due to the absence of relevant research findings in the specified areas.

Extensive searches were conducted to gather data for the following outlined sections:

Catalytic Applications of Phosphine, 1 Propynyl and Its Transition Metal Complexes

Homogeneous Catalysis

Gold(I)-Catalyzed Reactions (e.g., Propargyl Amide Cyclization, Enyne Cyclization)

The search queries for "Phosphine, 1-propynyl-" and "1-propynylphosphine" did not yield any specific results related to their use as ligands in these catalytic reactions. The scientific literature that was retrieved primarily focused on related but distinct compounds such as "1-propynylphosphonates" and "1-propynylphosphine oxides," which have different chemical structures and properties.

This lack of information suggests that "Phosphine, 1-propynyl-" may not be a commonly used or extensively studied ligand in the field of homogeneous catalysis, or it may be referred to by a different nomenclature that is not readily identifiable. As a result, the creation of a scientifically accurate and informative article based on the provided outline is not feasible at this time.

Asymmetric Catalysis

Asymmetric catalysis aims to synthesize chiral molecules with a preference for one enantiomer, a critical process in the production of pharmaceuticals and fine chemicals. While the parent compound, Phosphine (B1218219), 1-propynyl-, is achiral and not used directly as a catalyst, the incorporation of the 1-propynyl group into more complex, chiral phosphine ligands is a key strategy for modulating the electronic and steric properties of transition metal catalysts. The rigidity and electron-withdrawing nature of the alkynyl group can significantly influence the catalyst's activity and the enantioselectivity of the reaction. These tailored ligands, featuring a 1-propynylphosphine-derived moiety, are primarily employed in transition metal catalysis, where they create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

Enantioselective Hydrogenation of Functionalized Alkenes

Enantioselective hydrogenation, the addition of hydrogen across a double bond to create a new stereocenter, is a cornerstone of asymmetric catalysis. The success of this reaction heavily relies on the chiral ligand bound to the metal catalyst, typically rhodium or iridium. Chiral phosphine ligands have proven to be exceptionally effective in this regard.

Research has demonstrated the successful synthesis and application of P-chiral phosphine ligands that contain alkynyl groups. researchgate.net These ligands are synthesized via nucleophilic substitution on a P-chiral phosphine-borane precursor, such as (R)-(bromo(tert-butyl)methylphosphanyl)borane, with lithium acetylides. This methodology allows for the creation of a library of ligands with varying steric and electronic properties.

In rhodium-catalyzed asymmetric hydrogenation of substrates like methyl α-acetamidoacrylate, a benchmark reaction for evaluating chiral ligands, a P-chiral ligand bearing a phenylethynyl group demonstrated excellent performance. The results of such hydrogenations are highly dependent on the precise structure of the ligand.

| Substrate | Ligand | Enantiomeric Excess (ee) | Reference |

| Methyl α-acetamidoacrylate | (R)-tert-Butyl(methyl)(phenylethynyl)phosphine | 95% | researchgate.net |

| Methyl (Z)-α-acetamidocinnamate | (R)-tert-Butyl(methyl)(phenylethynyl)phosphine | 93% | researchgate.net |

These findings underscore the principle that an alkynyl moiety, such as the 1-propynyl group, can be a valuable component in a highly effective chiral ligand for enantioselective hydrogenation. researchgate.net The ligand's electronic properties and rigid structure, conferred by the alkynyl group, are crucial for achieving high levels of stereocontrol. researchgate.netnih.govyoutube.com

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an enantioselective manner is fundamental to modern organic synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example of a C-C bond-forming reaction where the choice of chiral phosphine ligand is paramount for achieving high enantioselectivity. mdpi.comnih.gov

The catalytic cycle of AAA involves the formation of a π-allyl palladium intermediate. The chiral ligand controls the subsequent nucleophilic attack on this intermediate, thereby determining the stereochemistry of the product. The electronic properties of the phosphine ligand can influence which diastereomeric transition state is favored, thus controlling the reaction's outcome. nih.gov

P-chiral phosphine ligands featuring alkynyl substituents have been shown to be effective in these transformations. For instance, in the palladium-catalyzed allylic substitution of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a P-chiral tert-butyl(methyl)phosphine ligand with a trimethylsilylethynyl group provided the product with high enantiomeric excess.

| Ligand | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-tert-Butyl(methyl)(trimethylsilylethynyl)phosphine | 98% | 88% | researchgate.net |

This demonstrates that the unique steric and electronic profile of alkynylphosphines can be harnessed to create effective ligands for challenging asymmetric C-C bond-forming reactions. researchgate.net The successful application in these systems suggests that chiral ligands derived from a 1-propynylphosphine scaffold would be promising candidates for a range of similar catalytic processes, including asymmetric C-N and C-O bond formations. beilstein-journals.org

Enantioselective Nucleophilic Phosphine Catalysis

In contrast to its role as a ligand in metal catalysis, a phosphine can also act as a nucleophilic organocatalyst. This mode of catalysis involves the nucleophilic addition of the phosphine to an electrophilic substrate (such as an allene, alkyne, or alkene) to form a reactive zwitterionic intermediate, like a phosphonium (B103445) enolate. beilstein-journals.orgresearchgate.netbeilstein-journals.org This intermediate then participates in subsequent bond-forming steps.

The efficacy of a phosphine as a nucleophilic catalyst is directly tied to its nucleophilicity. Generally, phosphines with higher basicity and lower steric hindrance are more nucleophilic. Trialkylphosphines are significantly more nucleophilic than triarylphosphines and are therefore more commonly used in nucleophilic phosphine catalysis. beilstein-journals.org The lower nucleophilicity of arylphosphines often results in poor reactivity and low enantioselectivities in these organocatalytic reactions. beilstein-journals.org

The 1-propynyl group contains sp-hybridized carbons, which are more electronegative than sp3-hybridized carbons found in alkyl groups. Consequently, the 1-propynyl group acts as an electron-withdrawing group, reducing the electron density on the phosphorus atom. This decrease in electron density lowers the phosphine's nucleophilicity. Therefore, Phosphine, 1-propynyl- and its simple derivatives are not expected to be effective catalysts for enantioselective nucleophilic phosphine catalysis, a domain where highly nucleophilic chiral phosphines are required to initiate the catalytic cycle efficiently. beilstein-journals.org

Enantioselective Silylative Desymmetrization

Enantioselective desymmetrization is a powerful strategy for converting achiral meso or prochiral substrates into valuable chiral building blocks. This process involves the selective reaction of one of two identical functional groups in the starting material, guided by a chiral catalyst. While phosphine-catalyzed desymmetrization reactions are known, the specific application to silylative desymmetrization is not a well-established area of research.

However, the utility of phosphines in other desymmetrization reactions has been demonstrated. For example, phosphine-catalyzed enantioselective [3+2] annulation reactions have been used for the desymmetrization of prochiral 2,6-diarylidenecyclohexanones. nih.gov In this process, a chiral phosphine catalyst reacts with an allenoate to form a zwitterionic intermediate, which then engages the prochiral cyclic enone in a cycloaddition, leading to a spirocyclic product with high diastereo- and enantioselectivity. This establishes that chiral phosphines can effectively differentiate between two prochiral centers.

While no direct examples of phosphine-catalyzed enantioselective silylative desymmetrization exist, one could conceive of a hypothetical reaction where a chiral phosphine complex activates a silicon-based nucleophile (e.g., a silylboronate) and delivers it to one of the two identical functional groups (e.g., alkenes) in a prochiral substrate. The success of such a reaction would depend on the rational design of a chiral phosphine ligand, potentially incorporating a 1-propynylphosphine moiety, to create a specific chiral pocket that could effectively control the stereochemical outcome.

Rational Design of Chiral Phosphine Ligands for Asymmetric Induction

The development of new, highly effective chiral phosphine ligands is driven by rational design principles aimed at controlling the catalyst's steric and electronic environment. A key strategy in this area is the creation of P-chirogenic ligands, where the phosphorus atom itself is a stereocenter.

The synthesis of P-chiral ligands often employs phosphine-borane complexes as intermediates. researchgate.net These complexes are air-stable and protect the phosphine from oxidation, while also allowing for stereocontrolled substitution reactions at the phosphorus center. A chiral auxiliary can be used to separate diastereomers, or a chiral starting material like (R)-(bromo(tert-butyl)methylphosphanyl)borane can be used to build the desired stereochemistry.

The rational design of a chiral ligand based on a 1-propynylphosphine scaffold would involve several considerations:

Creating P-Chirality: The 1-propynyl group could serve as one of the three different substituents required for a P-chiral center. Its rigid, linear geometry would project a specific steric influence within the catalyst's chiral pocket.

Electronic Tuning: The electron-withdrawing nature of the 1-propynyl group would decrease the electron-donating ability of the phosphine compared to alkylphosphines. This can be beneficial in certain catalytic cycles, for example, by influencing the rates of oxidative addition or reductive elimination in cross-coupling reactions. nih.gov

Steric Bulk: The other substituents on the phosphorus atom (e.g., tert-butyl, o-anisyl) would be chosen to create a well-defined and sterically hindered chiral environment around the metal center, which is often crucial for high enantioselectivity.

Conformational Rigidity: Incorporating the P-chiral phosphine into a rigid backbone, such as a ferrocene or binaphthyl scaffold, further restricts conformational flexibility, leading to a more predictable and effective transfer of chirality from the ligand to the substrate.

By systematically modifying these elements, a chiral ligand incorporating the 1-propynylphosphine moiety can be optimized for a specific asymmetric transformation.

Heterogeneous Catalysis within Confined Environments

The immobilization of phosphine ligands and their metal complexes onto solid supports, such as zeolites and metal-organic frameworks (MOFs), is a key strategy in heterogeneous catalysis. This approach offers advantages in terms of catalyst recovery and reuse. The confined environments within these porous materials can also influence the selectivity of catalytic reactions by imposing steric constraints on the reactants and transition states.

While there is extensive research on supported phosphine catalysts in general, no studies were found that specifically investigate "Phosphine, 1-propynyl-" or its transition metal complexes within confined environments like zeolites or MOFs. The anchoring of a 1-propynylphosphine ligand to a solid support could potentially be achieved through various methods, including covalent attachment or coordination to metal nodes within a MOF structure.

The performance of such a heterogeneous catalyst would depend on several factors, including the stability of the ligand under reaction conditions, the accessibility of the active sites within the pores, and the interaction between the catalyst and the support material. The unique properties of the 1-propynyl group might lead to novel catalytic activities or selectivities when confined within a porous host, but experimental validation is currently lacking in the available literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the various shapes, or conformations, it can adopt.

Ab initio and Density Functional Theory (DFT) are two of the most widely used methods in quantum chemistry for studying molecular systems. researchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. arxiv.orgaps.org DFT, on the other hand, calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost that makes it a popular choice for a wide range of chemical problems. nih.govmdpi.com

These calculations typically begin with a geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of the molecule. electrochemsci.org For a molecule like Phosphine (B1218219), 1-propynyl-, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)) would be a common choice for geometry optimization and frequency calculations. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The energy differences between these conformers and the energy barriers that separate them are crucial for understanding a molecule's flexibility and behavior. dntb.gov.uamdpi.com

For Phosphine, 1-propynyl-, the key rotational barrier would be around the phosphorus-carbon (P-C) single bond. Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angle of interest and calculating the energy at each step. osti.govyoutube.com This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). osti.gov

A theoretical study on this molecule would likely reveal the preferred orientation of the phosphine group (PH₂) relative to the 1-propynyl group. However, published computational studies providing specific data on the rotational barriers and stable conformers of Phosphine, 1-propynyl- could not be located.

Electronic Structure Analysis and Bonding Properties

The electronic structure of a molecule dictates its chemical properties and reactivity. youtube.comyoutube.com Analysis of the electronic structure provides insights into how electrons are distributed within the molecule and the nature of the chemical bonds. arxiv.orgmdpi.com Computational methods can calculate various electronic properties, such as the distribution of electron density, the energies and shapes of molecular orbitals (like the HOMO and LUMO), and atomic charges. arxiv.org

For Phosphine, 1-propynyl-, an electronic structure analysis would characterize the P-C bond, the C≡C triple bond, and the P-H bonds. It would also reveal the influence of the electron-withdrawing alkyne group on the electron density at the phosphorus atom. This information is critical for understanding the molecule's potential as a ligand in coordination chemistry or its reactivity in chemical transformations. Despite the fundamental importance of these properties, specific computational studies on the electronic structure and bonding of Phosphine, 1-propynyl- are not present in the surveyed literature.

Mechanistic Studies of Catalytic Reactions

Phosphines are a cornerstone of catalysis, widely used as ligands for transition metals. scispace.com Computational chemistry plays a vital role in elucidating the mechanisms of catalytic reactions, helping to explain how catalysts function and how to design more efficient ones. semanticscholar.org

If Phosphine, 1-propynyl- were to be used as a ligand in a catalytic reaction, computational studies could predict the energies of the various steps in the catalytic cycle. However, there are no specific published studies that computationally predict reaction energies and activation barriers for catalytic processes involving a Phosphine, 1-propynyl- ligand.

The interaction between a ligand, a metal center, and the substrates is at the heart of catalysis. suny.edu Computational analysis can provide a detailed picture of these interactions, revealing how the electronic and steric properties of the ligand influence the binding of substrates and the subsequent chemical transformations. nih.govnih.govbeilstein-journals.orgstonybrook.edu

For a ligand like Phosphine, 1-propynyl-, computational models could be used to understand how it binds to a metal center and how its electronic properties (influenced by the propynyl (B12738560) group) affect the catalytic activity. This would involve analyzing the geometry of the catalyst-substrate complex and the nature of the bonding interactions. As with the other topics, specific computational research focused on the ligand-substrate interactions of Phosphine, 1-propynyl- is not currently available.

Machine Learning Approaches in Ligand Design and Catalysis Prediction

While specific machine learning (ML) studies focusing exclusively on 1-propynyl-phosphine are not extensively documented in current literature, the established ML methodologies for the broader class of phosphine ligands provide a robust framework for predicting its behavior and guiding its application in catalysis. The vast chemical space accessible through ligand modification makes ML an invaluable tool for accelerating the discovery of novel, efficient catalysts, moving beyond reliance on chemical intuition alone. rsc.orgnih.gov

The application of ML in this context involves developing models that can predict the performance of a catalyst based on a set of features, or descriptors, derived from the ligand's structure. mpg.de For a unique ligand like 1-propynyl-phosphine, these descriptors would capture the distinct electronic and steric effects of the 1-propynyl group.

Detailed Research Findings

The process of applying machine learning to a ligand such as 1-propynyl-phosphine follows a general workflow:

Descriptor Generation: The initial and most critical step is to represent the molecule in a way that a machine learning algorithm can understand. This is done by calculating a variety of descriptors:

Quantum Chemical Descriptors: High-quality descriptors are often derived from quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.com For a transition metal complex containing 1-propynyl-phosphine, properties like reaction and activation energies, atomic charges, and frontier molecular orbital energies (HOMO/LUMO) can be computed. These descriptors provide deep insight into the electronic nature of the ligand and its interaction with a metal center.

Structural and Topographical Descriptors: These include features like bond lengths, bond angles, and steric parameters. For phosphines, classic descriptors include the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (TEP, a measure of electron-donating ability). Modern approaches often use more sophisticated steric descriptors like percent buried volume (%Vbur). The rigid, linear 1-propynyl substituent would significantly influence these parameters compared to more common alkyl or aryl groups.

Molecular Fingerprints: These are algorithmic representations of the molecular structure. Methods like Extended-Connectivity Fingerprints (ECFP) can encode the structural features of 1-propynyl-phosphine into a numerical vector that ML models can process. ulster.ac.uk

Model Training and Prediction: With a dataset of phosphine ligands and their calculated descriptors, various ML models can be trained to predict catalytic outcomes. Common algorithms used in catalysis research include:

Artificial Neural Networks (ANNs): These models are adept at capturing complex, non-linear relationships between ligand features and catalyst performance. mdpi.com

Support Vector Machines (SVM): SVMs have proven highly effective, demonstrating high prediction accuracy (up to 97% in some cases) for predicting reaction yields in catalytic processes involving phosphine compounds. mdpi.com

Random Forests (RF) and Gradient Boosting (e.g., XGB): These ensemble methods, which build multiple decision trees, are robust and often provide excellent predictive power for modeling reaction yields and stereoselectivities. ulster.ac.uk

A hypothetical study on a palladium-catalyzed cross-coupling reaction using various phosphine ligands, including 1-propynyl-phosphine, would involve generating descriptors for each ligand and using them to train a model to predict the reaction yield.

Table 1: Illustrative Quantum Chemical and Steric Descriptors for Selected Phosphine Ligands

This table presents a set of hypothetical, yet representative, calculated descriptors that would be used as input for a machine learning model. The values for 1-propynyl-phosphine are estimated for illustrative purposes.

| Ligand | Calculated TEP (cm⁻¹) | Calculated Cone Angle (°) | HOMO Energy (eV) | P-C≡C Bond Angle (°) |

| Trimethylphosphine | 2064.1 | 118 | -6.75 | N/A |

| Tri-tert-butylphosphine | 2056.1 | 182 | -6.50 | N/A |

| Triphenylphosphine (B44618) | 2068.9 | 145 | -7.12 | N/A |

| 1-Propynyl-phosphine (H₂P-C≡C-CH₃) | ~2075 | ~105 | ~-7.05 | ~178 |

Model Validation and Application: The predictive power of a trained model is assessed using statistical metrics like the coefficient of determination (R²) and mean absolute error (MAE). Once validated, the model can be used to screen vast virtual libraries of ligands computationally. rsc.org For instance, a validated model could predict the catalytic performance of thousands of derivatives of 1-propynyl-phosphine, where substituents on the phosphorus or the propynyl chain are varied. This in silico screening dramatically reduces the experimental effort required, focusing laboratory work on only the most promising candidates identified by the model. mpg.de Unsupervised machine learning techniques, such as k-means clustering, can also be employed to explore the ligand space and identify novel ligands with desired properties without prior experimental data. soton.ac.uk

Table 2: Example of Machine Learning Model Performance for Predicting Catalytic Yield

This table illustrates how the performance of different machine learning models would be compared for the task of predicting the yield of a hypothetical catalytic reaction.

| Machine Learning Model | R² (Coefficient of Determination) | Mean Absolute Error (MAE) |

| Random Forest (RF) | 0.92 | 3.1% |

| Support Vector Machine (SVM) | 0.97 | 2.5% |

| Artificial Neural Network (ANN) | 0.89 | 4.2% |

| Gradient Boosting (XGB) | 0.94 | 2.9% |

This data-driven approach allows researchers to navigate the complex, multidimensional space of ligand properties to rationally design catalysts. By correlating the unique structural features of ligands like 1-propynyl-phosphine with catalytic activity, machine learning offers a powerful pathway to developing next-generation catalysts for a wide range of chemical transformations. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. nih.gov For molecules like 1-propynylphosphine, NMR provides unparalleled insight into the chemical environment of phosphorus, carbon, and hydrogen atoms. researchgate.net The 31P nucleus, with a spin of 1/2 and 100% natural abundance, is particularly well-suited for NMR studies, offering a wide range of chemical shifts that are highly sensitive to the electronic and steric environment of the phosphorus atom. huji.ac.ilnumberanalytics.com

31P NMR spectroscopy is a primary tool for determining the purity of 1-propynylphosphine and related compounds. numberanalytics.com The technique's broad chemical shift range minimizes signal overlap, which can be a challenge in 1H NMR, making it easier to identify and quantify impurities. researchgate.netmdpi.com Quantitative 31P NMR (qNMR) can be performed to accurately assess sample purity. mdpi.comdefence.gov.au This is often achieved by using an internal standard of known concentration and purity, which is introduced into the sample via a coaxial insert to prevent chemical interaction. mdpi.com

For accurate quantification, experimental parameters must be carefully controlled. A long interpulse delay is crucial to ensure complete spin-lattice relaxation (T1) of the 31P nuclei before the next pulse is applied. huji.ac.ildefence.gov.au Additionally, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration. huji.ac.il The purity is then calculated by comparing the integrated signal intensity of the analyte to that of the reference standard. defence.gov.au

Table 1: Illustrative 31P NMR Chemical Shift Ranges for Various Phosphorus Compounds

| Compound Type | Chemical Shift Range (ppm) |

| Phosphines (R3P) | -60 to +20 |

| Phosphine (B1218219) oxides (R3P=O) | +20 to +120 |

| Phosphonium (B103445) salts (R4P+) | 0 to +40 |

| Phosphites (P(OR)3) | +125 to +140 |

| Phosphonates (RP(O)(OR)2) | 0 to +35 |

| Note: Chemical shifts are relative to 85% H3PO4 (0 ppm). The exact shift for 1-propynylphosphine depends on the solvent and concentration. |

The non-destructive nature of NMR spectroscopy makes it an ideal method for monitoring chemical reactions in real-time (in situ). nih.govrptu.de By acquiring spectra at various time points during a reaction involving 1-propynylphosphine, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. nih.govrsc.org This provides detailed kinetic data and invaluable mechanistic insights. chemrxiv.orgrsc.org

Technological advancements, including stopped-flow and rapid injection NMR systems, allow for the study of fast reactions. nih.govrsc.org Benchtop NMR spectrometers are also becoming more common for reaction monitoring due to their lower cost and smaller footprint. rptu.dersc.org The data obtained from in situ NMR can be used to determine reaction rates, identify reaction pathways, and validate proposed mechanisms. rsc.orgaalto.fi For example, monitoring the reaction of 1-propynylphosphine with a metal precursor would show the disappearance of the free phosphine signal and the appearance of new signals corresponding to the coordinated phosphine ligand, providing information on the kinetics of complex formation. chemrxiv.org

When 1-propynylphosphine acts as a ligand in a metal complex, multinuclear NMR becomes a powerful tool for elucidating the coordination mode and the nature of the metal-phosphine bond. st-andrews.ac.uksouthampton.ac.ukrsc.org In addition to 31P and 1H NMR, spectra of other NMR-active nuclei like 13C and the metal center itself (e.g., 195Pt, 103Rh) can provide a wealth of structural information. ilpi.comnih.gov

Coordination of the phosphine to a metal center typically causes a significant change in the 31P chemical shift (Δδ), known as the coordination chemical shift. rasayanjournal.co.in This shift provides clues about the electronic effects of coordination. Furthermore, spin-spin coupling between the 31P nucleus and the metal nucleus (nJP-M) can be observed, which is a definitive indicator of bond formation. The magnitude of this coupling constant offers insight into the geometry of the complex and the nature of the trans-ligand. st-andrews.ac.uk For bidentate or multidentate phosphine ligands, P-P coupling constants (nJPP) can reveal information about the ligand's conformation and the geometry around the metal center. st-andrews.ac.ukmathnet.ru

Table 2: Representative NMR Data for a Free Phosphine vs. a Coordinated Phosphine Complex

| Parameter | Free Phosphine (e.g., PPh3) | Coordinated Phosphine (e.g., cis-[PtCl2(PPh3)2]) |

| 31P Chemical Shift (δ) | ~ -5 ppm | ~ +15 ppm |

| 1JP-Pt | N/A | ~ 3500 Hz |

| 2JP-P | N/A | ~ 20 Hz |

| Note: This table provides illustrative data for a common phosphine to demonstrate the principles of coordination analysis by NMR. Specific values for 1-propynylphosphine complexes would vary. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique involves directing X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in a specific pattern of intensities and angles. wikipedia.orgpages.dev By analyzing this diffraction pattern, a three-dimensional electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. nih.govpages.dev

For 1-propynylphosphine and its derivatives or metal complexes, a crystal structure provides unambiguous proof of its molecular connectivity and stereochemistry in the solid state. rsc.orgacs.org It allows for the precise measurement of P-C, C≡C, and C-H bond lengths and the angles around the phosphorus atom and along the propynyl (B12738560) chain, confirming the molecule's geometry. acs.org In coordination complexes, X-ray crystallography reveals the coordination geometry around the metal center, the orientation of the ligands, and details of intermolecular interactions like hydrogen bonding or crystal packing forces. rsc.orgwikipedia.org

Photoelectronic Studies of Alkynylphosphines

Photoelectron spectroscopy (PES) is an experimental technique that provides fundamental information about the electronic structure of molecules by measuring the binding energies of their electrons. khanacademy.orgrsc.org In a PES experiment, a sample is irradiated with high-energy photons (like UV or X-rays), causing electrons to be ejected. khanacademy.org The kinetic energy of these ejected photoelectrons is measured, and from this, the energy required to remove the electron from the molecule (the ionization energy) can be calculated. khanacademy.orgmpg.de

A photoelectron spectrum consists of peaks, where each peak corresponds to the ionization from a specific molecular orbital. khanacademy.org For an alkynylphosphine, PES can distinguish between electrons in the phosphorus lone pair, the C≡C π-bonds, and the various σ-bonds. The resulting data provides direct experimental insight into the molecule's orbital energy levels, which can be compared with theoretical predictions from quantum chemical calculations. dntb.gov.ua This information is crucial for a deep understanding of the molecule's bonding and reactivity.

Emerging Research Areas and Future Perspectives

Development of Novel 1-Propynyl-Phosphine Ligand Architectures

The design and synthesis of novel phosphine (B1218219) ligands are central to advancing their applications. The 1-propynyl group, with its reactive carbon-carbon triple bond, serves as a versatile building block for creating sophisticated ligand architectures. Researchers are increasingly incorporating this moiety into more complex molecular scaffolds to fine-tune the steric and electronic properties of the resulting phosphine ligands.

One promising area of development is the synthesis of P,N-heterocyclic phosphine ligands. These ligands, which combine the soft phosphorus donor atom with a hard nitrogen donor, can exhibit unique coordination properties and reactivity. For instance, propargylamines can be utilized as precursors to synthesize phosphine triazole ligands. This approach allows for the integration of the 1-propynyl functionality into a heterocyclic ring system, which can then coordinate to a metal center. The synthesis of such complex ligands demonstrates the utility of the 1-propynyl group as a handle for constructing intricate molecular designs.

Furthermore, the development of chiral bifunctional phosphine ligands incorporating a 1-propynyl or propargyl group is a significant area of research. These ligands can be designed to not only coordinate to a metal but also to participate in the catalytic cycle through other functional groups, leading to enhanced reactivity and stereoselectivity. For example, a biphenyl-2-ylphosphine ligand featuring a chiral tetrahydroisoquinoline moiety has been shown to be effective in asymmetric catalysis, showcasing the potential for creating highly specialized ligand architectures based on the 1-propynyl scaffold. nih.gov

Expanding the Scope of Catalytic Transformations

Phosphine ligands are instrumental in a vast range of catalytic reactions, and the incorporation of a 1-propynyl group can lead to novel reactivity and expand the scope of existing transformations. The alkyne functionality can either be directly involved in the catalytic transformation or serve to modulate the properties of the metal catalyst.

A notable application of propargyl-containing phosphine ligands is in gold-catalyzed reactions. Gold catalysts, particularly when coordinated with phosphine ligands, are highly effective in activating alkynes. Chiral bifunctional phosphine ligands have been successfully employed in the gold-catalyzed asymmetric isomerization and cyclization of propargyl sulfonamides to produce chiral 3-pyrrolines. nih.gov In these reactions, the phosphine ligand not only stabilizes the gold center but also plays a crucial role in the asymmetric induction.

The versatility of 1-propynyl-phosphine derivatives is also evident in their potential application in a variety of other catalytic processes. These include cross-coupling reactions, where the electronic properties of the phosphine can be tuned to optimize catalytic activity, and hydroamination and cyclization reactions, where the alkyne group can participate in the bond-forming steps. The ability to tailor the ligand structure allows for the development of catalysts with enhanced performance for a wide range of organic transformations.

| Catalytic Transformation | Role of 1-Propynyl-Phosphine Ligand | Example |

| Asymmetric Isomerization/Cyclization | Enables metal-ligand cooperation and induces asymmetry | Gold-catalyzed synthesis of chiral 3-pyrrolines from propargyl sulfonamides nih.gov |

| Cross-Coupling Reactions | Modulates the electronic and steric properties of the metal catalyst | General application in palladium-catalyzed reactions |

| Hydroamination | Potential for direct participation of the alkyne group in the reaction | Prospective applications in the synthesis of nitrogen-containing heterocycles |

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. The design of catalysts that are highly efficient and operate under environmentally benign conditions is a key aspect of this endeavor. While direct research on the application of 1-propynyl-phosphine in sustainable processes is still emerging, several aspects suggest its potential in this area.

A major focus of green chemistry is to maximize atom economy, which is a measure of how efficiently all atoms in the reactants are incorporated into the final product. buecher.dejocpr.comyoutube.comacs.org Many of the catalytic reactions employing 1-propynyl-phosphine ligands, such as addition and cyclization reactions, are inherently atom-economical. jocpr.com For example, the synthesis of chiral 3-pyrrolines via gold-catalyzed cyclization of propargyl sulfonamides proceeds with high atom economy, as the majority of the atoms in the starting material are incorporated into the product. nih.gov

Another area of sustainable chemistry is the use of water as a reaction solvent. The development of water-soluble phosphine ligands is an active area of research, as it can eliminate the need for volatile organic solvents. While not yet extensively explored for 1-propynyl-phosphine, the modification of these ligands with hydrophilic groups could render them suitable for aqueous-phase catalysis. This would not only reduce the environmental impact of the reaction but also simplify product separation and catalyst recycling.

Applications in Advanced Materials Science

The unique structural and reactive properties of 1-propynyl-phosphine make it an attractive building block for the synthesis of advanced functional materials. The phosphine group can coordinate to metal centers to form polymers and frameworks, while the alkyne functionality provides a site for post-synthetic modification.

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. ascensusspecialties.comresearchgate.net The incorporation of phosphine ligands into MOFs can introduce catalytic activity or serve as sites for binding other metals. The 1-propynyl group is particularly well-suited for the post-synthetic modification (PSM) of MOFs. rsc.orgdntb.gov.uagessnergroup.comescholarship.orgacs.orgrsc.org PSM allows for the chemical alteration of a pre-formed MOF, enabling the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions. The alkyne group on a 1-propynyl-phosphine linker within a MOF can readily undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecules to the framework's pores. rsc.org This strategy allows for the precise tuning of the chemical environment within the MOF for specific applications.

Functional Polymers:

Phosphorus-containing polymers are known for their unique properties, including fire retardancy and biocompatibility. researchgate.netmdpi.com The 1-propynyl-phosphine monomer can be polymerized to create novel phosphorus-containing polymers. The alkyne groups along the polymer backbone would offer sites for cross-linking or further functionalization, leading to materials with tailored mechanical, thermal, or optical properties. For example, phosphine-functionalized polymers have been used as recyclable catalysts in organic synthesis. rawsource.com The incorporation of the 1-propynyl group could provide a route to creating even more complex and functional polymeric materials.

| Material Class | Role of 1-Propynyl-Phosphine | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a linker with a phosphine coordination site and an alkyne for post-synthetic modification. rsc.orgdntb.gov.uagessnergroup.comescholarship.orgacs.orgrsc.org | Catalysis, gas storage, chemical sensing. |

| Functional Polymers | As a monomer for the synthesis of phosphorus-containing polymers with sites for cross-linking and functionalization. researchgate.netmdpi.com | Fire-retardant materials, recyclable catalysts, advanced coatings. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.